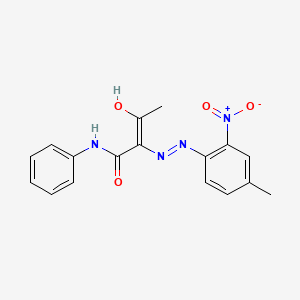
Hansayellow
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
This involves the reaction of aniline and acetoacetanilide or their derivatives . The synthesis typically follows these steps:
Diazotization: A diazonium salt is prepared from 2-nitro-4-chloro aniline and sodium nitrite.
Coupling Reaction: The diazonium salt is then coupled with a substituted acetoacetanilide.
Industrial production methods for Hansayellow pigments involve similar synthetic routes but are scaled up to meet commercial demands. The pigments are produced in large quantities and are subjected to rigorous quality control to ensure consistency and stability .
Chemical Reactions Analysis
Hansayellow pigments undergo various chemical reactions, including:
Oxidation: These pigments can be oxidized under certain conditions, leading to changes in their color properties.
Reduction: Reduction reactions can also alter the pigment’s color and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hansayellow pigments have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Hansayellow pigments exert their effects is primarily through their ability to absorb and reflect light. The molecular structure of these pigments allows them to absorb specific wavelengths of light, resulting in their characteristic bright colors . The pigments’ stability and color properties are influenced by intramolecular hydrogen bonding and the arrangement of the azo groups within the molecule .
Comparison with Similar Compounds
Hansayellow pigments are often compared with other similar compounds, such as:
Diarylide pigments: These pigments are also used as industrial colorants but have different chemical structures and properties.
Cadmium yellow: This compound pigments have partially displaced the toxic cadmium yellow in the marketplace due to their lower toxicity and similar color properties.
Benzimidazolone yellow: This pigment offers improved lightfastness and is sometimes used as an alternative to this compound.
Similar compounds include Pigment Yellow 6, Pigment Yellow 3, Pigment Yellow 16, and Pigment Yellow 74, each derived from different diazonium and acetoacetanilide precursors .
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-[(4-methyl-2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,22H,1-2H3,(H,18,23)/b16-12+,20-19? |
InChI Key |
QGNDAXYFYSPDKJ-ZQFDHWOPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


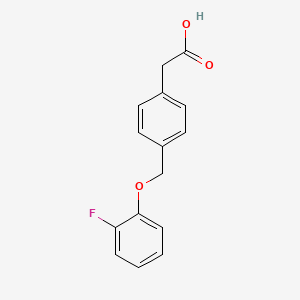


![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
![[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B12051465.png)

![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
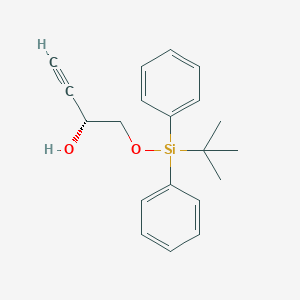
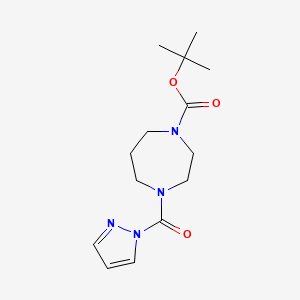
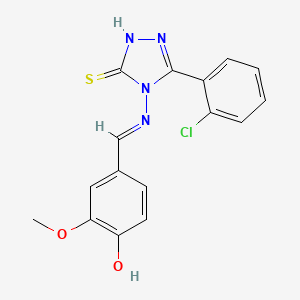
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)
